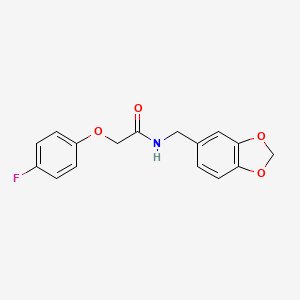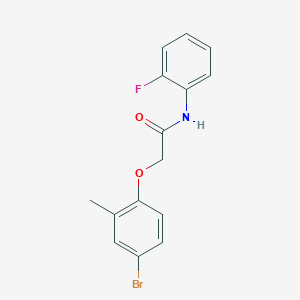
4-tert-butylcyclohexyl 1-pyrrolidinylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butylcyclohexyl 1-pyrrolidinylacetate, also known as TPCA-1, is a small molecule inhibitor that is commonly used in scientific research. Its chemical formula is C20H33NO2, and it has a molecular weight of 319.48 g/mol. TPCA-1 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Mécanisme D'action
4-tert-butylcyclohexyl 1-pyrrolidinylacetate works by inhibiting the activity of the IKKβ kinase, which is a key upstream regulator of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and other NF-κB target genes. 4-tert-butylcyclohexyl 1-pyrrolidinylacetate has also been shown to induce apoptosis (programmed cell death) in cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-tumor activity, 4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been shown to inhibit the growth of several different types of bacteria, and may have potential as an antibiotic. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butylcyclohexyl 1-pyrrolidinylacetate in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and easy to store, which makes it a convenient reagent for many types of experiments. However, 4-tert-butylcyclohexyl 1-pyrrolidinylacetate can be toxic to cells at high concentrations, and its effects can be difficult to interpret in some experimental systems. Additionally, 4-tert-butylcyclohexyl 1-pyrrolidinylacetate may have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 4-tert-butylcyclohexyl 1-pyrrolidinylacetate. One area of interest is the development of more potent and selective IKKβ inhibitors that could be used as therapeutic agents for inflammatory diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying 4-tert-butylcyclohexyl 1-pyrrolidinylacetate's anti-tumor and neuroprotective effects, which could lead to the development of new treatments for cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the potential risks and benefits of using 4-tert-butylcyclohexyl 1-pyrrolidinylacetate in clinical settings.
Méthodes De Synthèse
4-tert-butylcyclohexyl 1-pyrrolidinylacetate can be synthesized using a variety of methods, but the most common approach involves the reaction of tert-butylcyclohexylamine with pyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or other techniques.
Applications De Recherche Scientifique
4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been extensively studied in the context of inflammation and cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and promoting inflammation. 4-tert-butylcyclohexyl 1-pyrrolidinylacetate has also been shown to have anti-tumor activity in a variety of cancer cell lines, and may have potential as a therapeutic agent for certain types of cancer.
Propriétés
IUPAC Name |
(4-tert-butylcyclohexyl) 2-pyrrolidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-6-8-14(9-7-13)19-15(18)12-17-10-4-5-11-17/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKSHNLQRDYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylcyclohexyl) 2-pyrrolidin-1-ylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)


![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)
![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)